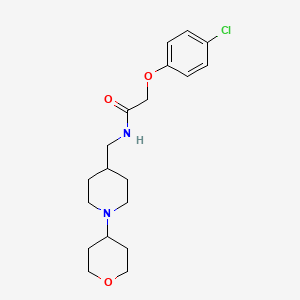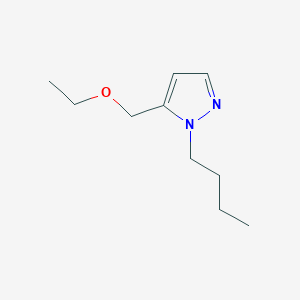![molecular formula C15H14N2O3S B2800611 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 891752-37-7](/img/structure/B2800611.png)
2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is a chemical compound with the molecular formula C15H14N2O3S . It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is characterized by an imidazo[2,1-b][1,3]thiazole ring substituted with a 4-ethoxyphenyl group at the 6-position and an acetic acid group at the 2-position . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” such as melting point, boiling point, density, and molecular weight can be found in chemical databases .Applications De Recherche Scientifique
Antitumor and Cytotoxic Activity
The thiazole ring system has been investigated for its potential as an antitumor and cytotoxic agent. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
Anti-Inflammatory and Analgesic Effects
Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects . Further research in this area could yield valuable therapeutic options.
Antioxidant Properties
Thiazole derivatives have been investigated for their antioxidant activity. In vitro studies have shown that some synthesized compounds exhibit potent antioxidant effects . These findings could have implications for preventing oxidative stress-related diseases.
Mécanisme D'action
Target of Action
Imidazo[2,1-b][1,3]thiazole-based compounds have been found to interact with various targets such asDNA dodecamer and caspase-3 . These targets play crucial roles in cellular processes, with DNA dodecamer being involved in genetic information storage and caspase-3 playing a key role in apoptosis, or programmed cell death .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, the interaction of the compound with caspase-3 can lead to multicaspase activation and ultimately apoptosis . This means that the compound can induce programmed cell death, which is a crucial mechanism in controlling cell proliferation and in the treatment of diseases like cancer .
Biochemical Pathways
It’s known that the activation of caspase-3 is a key step in theapoptotic pathway . This pathway is responsible for programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing uncontrolled cell proliferation .
Pharmacokinetics
It’s known that imidazo[2,1-b][1,3]thiazole-based compounds have goodmetabolic stability and cell permeability , which are important factors for bioavailability.
Result of Action
The compound exhibits significant cytotoxic activity against various cancer cell lines . For instance, it has been found to cause mitochondrial membrane depolarization in MCF-7 cells, a type of breast cancer cell . This leads to multicaspase activation and ultimately apoptosis, resulting in the death of the cancer cells .
Propriétés
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-12-5-3-10(4-6-12)13-8-17-11(7-14(18)19)9-21-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNFGNOUNFISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)

![Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2800533.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800536.png)
![N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2800537.png)

![2-chloro-6-methyl-N-[2-(3-methylphenyl)-2-(morpholin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2800539.png)



![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)
